molecular formula C7H12ClNO B13449084 1-Azabicyclo[3.2.1]octan-4-one hydrochloride

1-Azabicyclo[3.2.1]octan-4-one hydrochloride

Cat. No.: B13449084
M. Wt: 161.63 g/mol
InChI Key: JTESLNFXVWPMRY-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octan-4-one hydrochloride (Molecular Formula: C 7 H 12 ClNO, Molecular Weight: 161.63 g/mol) is a nitrogen-containing bicyclic compound characterized by a bridged ketone structure. Its unique bicyclic framework provides structural rigidity, making it a valuable synthetic intermediate in medicinal chemistry for the exploration of novel bioactive molecules. This scaffold is of significant research interest due to its structural relationship to tropane alkaloids, which are known for their interactions with the central nervous system. Compounds based on the 1-azabicyclo[3.2.1]octane structure have been identified as a new class of monoamine transporter inhibitors, with activity highly dependent on the molecule's overall topology and absolute stereochemistry. Specifically, this core structure has been applied in the development of potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory responses and pain. The ketone functionality at the 4-position serves as a versatile handle for further synthetic derivatization, allowing researchers to build complex molecular architectures for structure-activity relationship (SAR) studies. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-4-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c9-7-2-4-8-3-1-6(7)5-8;/h6H,1-5H2;1H

InChI Key

JTESLNFXVWPMRY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC(=O)C1C2.Cl

Origin of Product

United States

Biological Activity

1-Azabicyclo[3.2.1]octan-4-one hydrochloride, a bicyclic compound featuring a nitrogen atom within its structure, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to tropane alkaloids, which are known for their interactions with various neurotransmitter systems. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The unique bicyclic structure of this compound allows it to interact with biological systems effectively. Its molecular formula and structure can be summarized as follows:

Compound NameStructure TypeNotable Features
1-Azabicyclo[3.2.1]octan-4-one HClBicyclicContains a nitrogen atom; potential for receptor binding and modulation

The presence of the nitrogen atom contributes to the compound's reactivity and ability to form interactions with various biological targets, particularly in the central nervous system (CNS).

Neurotransmitter Interactions

Research indicates that this compound may exhibit significant activity at various neurotransmitter receptors, particularly:

  • Muscarinic Acetylcholine Receptors : Compounds similar to this bicyclic structure have shown affinity for these receptors, suggesting potential applications in cognitive enhancement or treatment of neurodegenerative diseases.
  • Dopamine Receptors : The compound's structural similarity to dopamine and other related compounds implies possible dopaminergic activity, which could be beneficial in managing conditions like Parkinson's disease or schizophrenia.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems through receptor binding and inhibition of transporter proteins:

  • Monoamine Transporters : Preliminary studies suggest that compounds within this class can inhibit serotonin and dopamine transporters, indicating potential use in treating mood disorders such as depression and anxiety .

Case Studies and Research Findings

Several studies have evaluated the pharmacological profiles of azabicyclo compounds, including this compound:

  • Dopamine Transporter Affinity : A study assessed the binding affinities of various azabicyclo derivatives at dopamine transporters, revealing that modifications to the bicyclic structure significantly influenced their selectivity and potency .
  • Inhibition of Monoamine Transporters : Another investigation focused on the interaction of azabicyclo compounds with serotonin transporters, demonstrating varying degrees of inhibition depending on structural modifications .

Potential Applications

The promising biological activity of this compound suggests several therapeutic applications:

  • Cognitive Disorders : Due to its interaction with cholinergic systems, it may be explored for enhancing cognitive function in Alzheimer's disease.
  • Mood Disorders : Its potential as a monoamine transporter inhibitor positions it as a candidate for developing antidepressants or anxiolytics.

Scientific Research Applications

5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride is a member of the azabicycloalkane family, which is notable for its applications in medicinal chemistry and drug development. The compound features a unique structure with a nitrogen atom incorporated into a bicyclic framework.

Potential Applications

5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride has potential applications in several fields:

  • Pharmaceutical Development The structural properties of 5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride make it suitable for pharmaceutical development. Its bicyclic structure enhances its interaction with biological systems, making it valuable in pharmacological research.
  • Neurotransmitter Systems The biological activity of 5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride is mainly because of how it interacts with neurotransmitter systems. Its structural similarity to tropane alkaloids suggests that it may be active at muscarinic acetylcholine receptors and dopamine receptors. Studies on similar structures have shown potential effects.

Structural Comparison

5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride has a specific methyl substitution on the nitrogen-containing bicyclic framework, which may affect its reactivity and interactions with biological targets differently than other similar compounds.

Compound NameStructure TypeNotable Features
3-Azabicyclo[3.2.1]octan-8-one hydrochlorideBicyclicKnown as quinuclidinone; involved in neurotransmitter modulation.
TropinoneBicyclicPrecursor in tropane alkaloid synthesis; exhibits analgesic properties.
3-Azabicyclo[4.2.0]octan-8-one hydrochlorideBicyclicSimilar core structure; potential use in CNS disorders.

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : The [3.2.1] system exhibits higher strain than [2.2.2] but lower than [1.1.0] systems (e.g., azabicyclobutanes), which are highly reactive due to extreme strain .
  • Functional Groups : Substituents like trifluoromethyl groups significantly alter lipophilicity and biological activity .

Preparation Methods

Process Overview

  • Starting Material : 8-substituted-8-azabicyclo[3.2.1]octan-3-one (e.g., 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one)
  • Reagents : Sodium cyanide or potassium cyanide as cyanide source; hydrochloric acid or acetic acid as acid source; solvents such as methyl tert-butyl ether, methanol, or butyl acetate.
  • Conditions : Reaction typically carried out at low temperatures (0°C to 5°C) under stirring in a jacketed reactor with nitrogen or inert atmosphere.
  • Procedure : Cyanide salt is added to the ketone solution, acid is slowly added to generate hydrogen cyanide in situ, which reacts with the ketone to form cyanohydrin intermediates.
  • Workup : pH adjustment with hydrochloric acid, extraction with organic solvents, drying over magnesium sulfate, and filtration.

Example Data from Patent WO1999029690A1

Step Reagents & Conditions Outcome
Cyanation Sodium cyanide (e.g., 13.42 g, 265 mmol), HCl (5M), water, 0°C Formation of 3-cyano-3-hydroxy-8-substituted-8-azabicyclo[3.2.1]octane
Extraction Diethyl ether extraction, washing with dilute HCl (pH 6) Isolation of crude cyanohydrin
Drying Addition of sulfuric acid drops, drying over MgSO4 Purified intermediate solution

This method allows for the preparation of cyanohydrin intermediates which are crucial for further transformations toward the target compound.

Reduction and Cyclization to 1-Azabicyclo[3.2.1]octan-4-one Hydrochloride

Following cyanation, reduction of nitrile or cyano-hydroxy intermediates can lead to the bicyclic lactam structure characteristic of 1-azabicyclo[3.2.1]octan-4-one.

Reduction Methods

These reductions convert nitrile or oxime functionalities into amines or lactams, closing the bicyclic ring system.

Cyclization and Salt Formation

  • After reduction, the free base is typically converted to its hydrochloride salt by treatment with hydrochloric acid in solvents like 1,4-dioxane or diethyl ether.
  • This salt formation step stabilizes the compound and facilitates purification as a crystalline solid.

Literature Example

A synthetic procedure reported in a pharmaceutical chemistry study describes:

  • Dissolving (1R,5S)-8-azabicyclo[3.2.1]octan-3-one in 1,4-dioxane.
  • Treating with hydrochloric acid and stirring for 30 minutes.
  • Concentrating under reduced pressure to yield (1R,5S)-8-azabicyclo[3.2.1]octan-4-one hydrochloride as an off-white solid, ready for subsequent reactions.

Functionalization via Acylation for Derivative Synthesis

The hydrochloride salt of 1-azabicyclo[3.2.1]octan-4-one can be further functionalized, for example, by acylation with benzoyl chlorides to yield amide derivatives.

Typical Acylation Procedure

  • Dissolve the hydrochloride salt in dry dichloromethane under nitrogen atmosphere.
  • Add a base such as pyridine to neutralize HCl generated during the reaction.
  • Add the acyl chloride (e.g., 4-chlorobenzoyl chloride) dropwise at 0°C.
  • Stir for 2 hours, quench with ice water.
  • Extract with DCM, wash with sodium bicarbonate solution, dry, and concentrate to isolate the amide derivative.

This method is useful for preparing analogs for biological evaluation.

Alternative Synthetic Strategies and Applications

A recent minireview on 2-azabicyclo[3.2.1]octane scaffolds highlights alternative synthetic approaches such as:

  • Intramolecular cyclizations.
  • Beckmann rearrangement of cyclohexanone oximes.
  • Catalytic asymmetric reactions (e.g., Rautenstrauch reaction) to access enantiomerically enriched bicyclic lactams.
  • Sequential Michael cyclization, reductive amination, and lactamization to build the bicyclic core.

These methods, although sometimes targeting related compounds like 2-azabicyclo[3.2.1]octan-3-ones, provide insights into constructing the bicyclic nitrogen heterocycle framework relevant to 1-azabicyclo[3.2.1]octan-4-one derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product/Form Reference
Cyanation & Hydroxylation 8-substituted-8-azabicyclo[3.2.1]octan-3-one Sodium cyanide, HCl, solvents (MTBE, methanol) 0-5°C, stirring, inert atmosphere 3-cyano-3-hydroxy intermediates
Reduction Cyanohydrin or nitrile intermediates LiAlH4, NaBH4, Pd catalyst Room temp to reflux, various solvents 1-azabicyclo[3.2.1]octan-4-one
Salt Formation Free base lactam Hydrochloric acid, 1,4-dioxane Stirring, room temp Hydrochloride salt
Acylation Hydrochloride salt Pyridine, benzoyl chloride, DCM 0°C to room temp Acylated derivatives
Intramolecular Cyclization & Rearrangements Various precursors Catalysts, reagents depending on route Multiple steps Bicyclic lactams

This comprehensive overview integrates data from patent literature and peer-reviewed research, demonstrating the preparation of this compound via cyanation-reduction routes, salt formation, and functionalization. The methods are well-established, reproducible, and adaptable for derivative synthesis in pharmaceutical research.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Azabicyclo[3.2.1]octan-4-one hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of appropriately substituted precursors. For bicyclic amines, intramolecular Mannich reactions or reductive amination under acidic conditions are common. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity. Characterization of intermediates using FT-IR and 1^1H/13^{13}C NMR is critical to confirm structural fidelity at each step .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to verify bicyclic framework and ketone functionality; FT-IR for carbonyl (C=O) and ammonium (N-H) stretches.
  • Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and chloride counterion.
  • X-ray Crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for key reactions (e.g., nucleophilic additions to the ketone).
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
  • Machine Learning : Train models on analogous bicyclic compounds (e.g., quinuclidine derivatives) to forecast regioselectivity in functionalization reactions .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) and test against biological targets (e.g., neurotransmitter receptors).
  • Molecular Docking : Compare binding affinities of stereoisomers to enzymes like acetylcholinesterase.
  • Pharmacokinetic Studies : Assess metabolic stability differences between enantiomers using liver microsomes and LC-MS/MS .

Q. What experimental approaches resolve contradictions in stability data for bicyclic amine hydrochlorides under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC-UV.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
  • Structural Elucidation of Degradants : Isolate and characterize breakdown products (e.g., lactam formation via intramolecular cyclization) using 1^1H NMR and HRMS .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs to track metabolic fate in hepatocyte incubations.
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolic enzymes .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers.
  • First Aid : For eye exposure, flush with water ≥15 minutes (pH-balanced saline preferred); seek medical evaluation for persistent irritation .

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